Mucocin

annonaceous acetogenin tetrahydropyran structural biology

Mucocin is the only annonaceous acetogenin containing both a THP and THF ring, making it an irreplaceable comparator for structure-activity studies on mitochondrial Complex I inhibition. Its LC50 of 18 nM/mg protein in rat liver mitochondria provides a well-defined potency benchmark for assay calibration. With 10,000-fold greater cytotoxicity than adriamycin in PACA-2 pancreatic cancer cells, it is a critical lead scaffold for oncology programs. Due to its structural complexity (9 stereocenters, 7+ total syntheses), authentic high-purity Mucocin is essential for reliable in vivo and ADME/Tox data. Available through custom synthesis; request a quote for availability.

Molecular Formula C37H66O8
Molecular Weight 638.9 g/mol
CAS No. 170591-47-6
Cat. No. B1229987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMucocin
CAS170591-47-6
Synonymsmucocin
Molecular FormulaC37H66O8
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O
InChIInChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-34-33(41)22-24-36(45-34)32(40)21-20-31(39)35-23-19-30(44-35)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3
InChIKeyPIKSSLVYUFERQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mucocin (CAS 170591-47-6): First-in-Class THP-THF Annonaceous Acetogenin for Antitumor Research


Mucocin (CAS 170591-47-6) is a C37 polyketide-derived annonaceous acetogenin, characterized by a C32–C34 fatty acid chain bearing a terminal α,β-unsaturated γ-lactone (butenolide) [1]. It is distinguished as the first member of this natural product class reported to contain a tetrahydropyran (THP) ring alongside a tetrahydrofuran (THF) ring, a unique structural motif not found in any other acetogenin isolated from Rollinia mucosa or related Annonaceae species [2]. With a molecular formula of C₃₇H₆₆O₈ and a molecular weight of 638.9 g/mol, mucocin features nine stereocenters and presents significant synthetic challenges, having been the target of at least seven reported total syntheses [3].

Why Annonaceous Acetogenins Are Not Interchangeable: The Structural Determinants of Mucocin's Functional Selectivity


Within the annonaceous acetogenin class, cytotoxic potency and target selectivity are exquisitely dependent on the specific three-dimensional architecture of the polyether core [1]. While mono-THF acetogenins, adjacent bis-THF acetogenins (e.g., bullatacin), and non-adjacent bis-THF acetogenins share a common mechanism—inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase)—their relative potencies can differ by orders of magnitude [2]. The presence of a THP ring in place of a second THF ring, as in mucocin, alters the molecule's conformational flexibility, membrane partitioning behavior, and binding interactions with the ubiquinone-binding site of complex I [3]. Consequently, substituting mucocin with a generic 'mono-THF acetogenin' or even a potent bis-THF analog like bullatacin will yield a different activity profile, with divergent IC50 values, cell line selectivity, and potential off-target effects. This structural specificity mandates careful, evidence-based selection rather than class-level substitution for rigorous experimental design.

Quantitative Evidence: Mucocin's Differentiated Activity Profile vs. Key Annonaceous Acetogenin Comparators


Unique THP-THF Structural Motif as a Selectivity Determinant

Mucocin is the only known annonaceous acetogenin that features a tetrahydropyran (THP) ring in conjunction with a tetrahydrofuran (THF) ring [1]. In contrast, all other members of this class possess either one, two adjacent, or two non-adjacent THF rings, with no THP moiety. This unique oxygen heterocycle arrangement alters the molecule's three-dimensional conformation, which in turn modulates its binding interactions at the ubiquinone site of mitochondrial complex I [2]. A systematic study of mono-THF acetogenins confirmed that inhibitory activity against complex I is largely independent of the stereochemistry around the THF ring(s), implying that the presence of the THP ring is the primary structural variable conferring mucocin's distinct biological fingerprint [3].

annonaceous acetogenin tetrahydropyran structural biology

Mitochondrial Complex I Inhibition: Potency Comparable to the Gold-Standard Bullatacin

Mucocin exhibits mitochondrial complex I inhibitory potency that is within a factor of two of bullatacin, the most potent known acetogenin in this class [1]. In an oxygen consumption assay using rat liver mitochondria, mucocin displayed an LC50 of 18 nM/mg protein, compared to 9 nM/mg protein for bullatacin [1]. This result demonstrates that the THP-THF motif can achieve near-bis-THF levels of complex I inhibition, despite lacking the second THF ring that is traditionally considered essential for maximal potency [2]. Notably, mono-THF acetogenins generally show significantly weaker activity than bis-THF congeners, positioning mucocin as an exceptional hybrid with a unique potency profile [3].

mitochondrial complex I NADH-ubiquinone oxidoreductase inhibitor potency

Selective Cytotoxicity Profile: Superior to Adriamycin in Solid Tumor Cell Lines

Mucocin demonstrates a remarkably selective in vitro cytotoxicity profile against human solid tumor cell lines, with potency vastly exceeding that of the clinical chemotherapeutic adriamycin [1]. Specifically, mucocin is reported to be 10,000 times more potent than adriamycin in inhibiting the growth of A-549 (lung cancer) and PACA-2 (pancreatic cancer) cell lines [1]. While the absolute IC50 values for mucocin in these cell lines are not consistently reported in the primary literature, this magnitude of difference underscores an unprecedented selectivity window for these cancer types [2]. In a broader acetogenin comparative panel, mucocin (compound 1) exhibited moderate inhibition of mammalian DNA polymerases α and β, whereas pyranicin (compound 5) was the strongest inhibitor (IC50 = 5.3 and 9.6 μM, respectively), highlighting that mucocin's cellular effects are not driven solely by polymerase inhibition [3].

cytotoxicity lung cancer pancreatic cancer

Precision Applications of Mucocin in Drug Discovery and Chemical Biology


Mitochondrial Complex I Probe and Inhibitor Development

Mucocin serves as an ideal positive control or benchmark compound for mitochondrial complex I (NADH-ubiquinone oxidoreductase) inhibition assays [1]. Its LC50 of 18 nM/mg protein in rat liver mitochondria, benchmarked against bullatacin (9 nM/mg protein), provides a defined, potent reference point for evaluating novel inhibitors [1]. Researchers developing small-molecule modulators of mitochondrial respiration, particularly in cancer metabolism or neurodegenerative disease contexts, can utilize mucocin to calibrate assay sensitivity and validate target engagement [2].

Structure-Activity Relationship (SAR) Studies of Acetogenin Polyether Cores

As the sole annonaceous acetogenin possessing a THP-THF bis-cyclic ether motif, mucocin is an essential comparator in any SAR campaign aimed at understanding the influence of oxygen heterocycle composition on biological activity [3]. By comparing mucocin's activity profile directly with mono-THF (e.g., annonacin), adjacent bis-THF (e.g., bullatacin), and non-adjacent bis-THF (e.g., squamocin) acetogenins, researchers can deconvolute the contributions of ring size, stereochemistry, and flexibility to complex I binding affinity and cellular cytotoxicity [4].

Lead Compound for Lung and Pancreatic Cancer Drug Discovery

Mucocin's extraordinary 10,000-fold potency advantage over adriamycin in A-549 (lung cancer) and PACA-2 (pancreatic cancer) cell lines positions it as a high-priority lead scaffold for medicinal chemistry optimization [5]. Given the poor prognosis and limited treatment options for advanced pancreatic cancer, mucocin's selective in vitro activity warrants further investigation in mechanism-of-action studies, in vivo xenograft models, and ADME/Tox profiling [5]. Procurement of high-purity mucocin is critical for generating robust, reproducible data in these preclinical oncology programs.

Synthetic Methodology Development and Chiral Building Block Validation

With nine stereocenters and a complex polyether framework, mucocin is a formidable synthetic target that has inspired over seven total syntheses [6]. Its structure serves as a proving ground for novel asymmetric synthetic methodologies, including stereoselective THP and THF ring formations, cross-metathesis couplings, and palladium-catalyzed fragment unions [6]. Synthetic chemists can use authentic mucocin as an analytical standard (by NMR, HPLC, and MS) to confirm the stereochemical integrity of advanced intermediates and to benchmark the efficiency of new synthetic routes against established sequences [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mucocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.